3-(tert-Butyl)pyridin-2-ol
Description
3-(tert-Butyl)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position and a bulky tert-butyl substituent at the 3-position. The tert-butyl group (C(CH₃)₃) is a strongly electron-donating, hydrophobic substituent that imparts steric hindrance and enhances lipophilicity. These properties influence the compound’s solubility, stability, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
CAS No. |
125641-60-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.209 |
IUPAC Name |
3-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-10-8(7)11/h4-6H,1-3H3,(H,10,11) |
InChI Key |
HAEHMLXFPSRKAK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CNC1=O |
Synonyms |
3-tert-butylpyridin-2(1H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The tert-butyl group significantly alters physical properties compared to other substituents. Key comparisons include:
Table 1: Physicochemical Properties of Pyridin-2-ol Derivatives
Key Observations :
- Lipophilicity : The tert-butyl group in this compound increases log P compared to polar analogues like 2-(2-Hydroxyethoxy)pyridin-3-ol .
- Solubility: Electron-withdrawing groups (e.g., -NO₂, -CF₃ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol) reduce aqueous solubility, while hydroxyethoxy groups enhance it .
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Substituents
- tert-Butyl (Electron-Donating): Stabilizes the pyridine ring via inductive effects, lowering electrophilicity at the 2-OH group. This contrasts with electron-withdrawing substituents (e.g., -NO₂ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol), which increase ring electrophilicity and acidity of the hydroxyl group .
- Trimethylsilyl Ethynyl : The ethynyl group introduces conjugation, altering π-electron distribution, while the silyl moiety provides steric protection .
Steric Hindrance
The tert-butyl group creates significant steric bulk, limiting accessibility to the 2-OH group for reactions (e.g., coordination with metal ions). In contrast, smaller substituents like -NH₂ (e.g., 2-aminopyridin-3-ol, CAS 16867-03-1) enable easier functionalization .
Reactivity and Functionalization Potential
Table 2: Reactivity Trends in Substitution Reactions
Key Observations :
- The tert-butyl group in this compound directs electrophilic substitution to the less hindered 4-, 5-, or 6-positions, unlike nitro or bromo derivatives, which activate specific sites .
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